molecular formula C12H6O8 B583258 Galloflavin CAS No. 568-80-9

Galloflavin

Cat. No.: B583258
CAS No.: 568-80-9
M. Wt: 278.17 g/mol
InChI Key: UXHISTVMLJLECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galloflavin is an inhibitor of lactate dehydrogenase (LDH). It blocks both isoforms of LDH-A and LDH-B with Ki values of 5.5 and 15 μM, respectively . The inhibition of the glycolytic pathway by this compound induces oxidative stress and apoptosis in breast tumor cell lines . This compound hinders the proliferation of cancer cells by blocking glycolysis and ATP production .

Scientific Research Applications

  • Pancreatic Cancer Treatment : Galloflavin, in combination with metformin, shows a strong anti-cancerous effect on pancreatic ductal adenocarcinoma cells. This combination therapy inhibits proliferation and induces cancer cell death under both hypoxic and normoxic conditions, suggesting potential effectiveness against solid tumors and small clusters of cancer cells after metastatic dissemination (Wendt et al., 2020).

  • Endometrial Cancer Therapy : this compound demonstrates effectiveness in inhibiting cell growth in endometrial cancer cell lines and primary cultures. It affects multiple signaling pathways that regulate metabolism, cell cycle, apoptosis, cell stress, and metastasis (Han et al., 2015).

  • Mechanism of LDH Inhibition : this compound inhibits both A and B isoforms of human LDH by binding the free enzyme, without competing with the substrate or cofactor. This inhibition blocks aerobic glycolysis in cultured tumor cells, leading to apoptosis (Manerba et al., 2012).

  • Breast Cancer Cells : this compound hinders the proliferation of various breast cancer cell lines by affecting distinct signaling pathways. It induces apoptosis and shows potential in treating breast cancer forms with the triple-negative and/or chemoresistant phenotype (Farabegoli et al., 2012).

  • Colorectal Cancer : this compound can inhibit the malignant behavior of colorectal cancer cells by targeting NLRP3 in the inflammatory tumor microenvironment. This study highlights the potential of this compound in reducing cancer cell migration, invasion, and viability (Guo et al., 2021).

  • Effect on Sirtuin 6 (SIRT6) : this compound increases SIRT6 activity and decreases the expression of proteins involved in cancer development. It affects glycolysis and cell metabolism in human colon adenocarcinoma cells, providing insights for anti-cancer therapy (Rahnasto-Rilla et al., 2020).

Safety and Hazards

When handling Galloflavin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Galloflavin has been found to exert a certain role in inflammatory regulation . Therefore, it could be used as a starting point to investigate its anti-colorectal cancer effect . Another study suggested that peptides designed to mimic the N-terminal arm of the enzyme can successfully target the C-terminal domain and interrupt the bona fide form of the enzyme subunits . This opens a new avenue to disrupt the assembly process and thereby oppress the function of LDHA .

Biochemical Analysis

Biochemical Properties

Galloflavin inhibits both the A and B isoforms of LDH . It serves as a competitive inhibitor with NADH for LDH . This inhibition of LDH is, to date, the only biochemical effect described for this compound .

Cellular Effects

This compound has been found to effectively inhibit cell growth in endometrial cancer cell lines and primary cultures of human endometrial cancer . It blocks aerobic glycolysis at micromolar concentrations, does not interfere with cell respiration, and induces cell death by triggering apoptosis . In colorectal cancer cells, this compound can inhibit the malignant behavior in the inflammatory microenvironment by targeting NLRP3 .

Molecular Mechanism

This compound inhibits LDH by preferentially binding the free enzyme, without competing with the substrate or cofactor . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 . This compound is bound to NLRP3 not ASC protein .

Temporal Effects in Laboratory Settings

In cultured tumor cells, this compound blocked aerobic glycolysis at micromolar concentrations . Over time, it did not interfere with cell respiration, and induced cell death by triggering apoptosis .

Dosage Effects in Animal Models

The toxicity study of this compound showed that it did not cause fatal effects when administered at a maximum dose of 400 mg/kg . The finally used concentration of 20 mg/kg this compound might be insufficient to achieve anticancer effects in vivo .

Metabolic Pathways

This compound disrupts aerobic glycolysis, a key mechanism by which cancer cells consume glucose as its primary energy source . It serves as a competitive inhibitor with NADH for LDH, thereby disrupting this metabolic pathway .

Properties

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.